4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
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Overview
Description
4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2-bromodimedone with cyanothioacetamide has been used to produce 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives . Another method involved the reaction of 4 (0.2 g, 1.2 mmol) with phenyl isothiocyanate (0.160 g, 1.2 mmol) and triethylamine (0.36 g, 3.6 mmol) in dichloromethane (3 ml) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using computer-aided techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions .Chemical Reactions Analysis
The compound has been studied for its inhibitory activity against bacterial DNA gyrase B (GyrB), a type of enzyme . The compound’s interactions with the enzyme have been analyzed using theoretical techniques .Scientific Research Applications
Catalysis and CO2 Fixation
One significant application involves the use of thiazolium carbene-based catalysts derived from vitamin B1 in the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This approach is notable for its sustainability and efficiency, operating under ambient conditions and using polymethylhydrosiloxane (PMHS) as a reducing agent (Das et al., 2016).
Crystal Engineering and Supramolecular Chemistry
Research into the cocrystallization of 4-methylbenzo[d]thiazol-2-amine with various organic acids has yielded crystalline adducts with unique structural and supramolecular characteristics. These studies provide insights into charge-assisted and neutral hydrogen bonding, contributing to our understanding of crystal packing and the stabilization of framework structures (Zhang et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit bacterial dna gyrase b (gyrb) .
Mode of Action
It’s suggested that similar compounds act as inhibitors of bacterial dna gyrase b (gyrb), which is an essential enzyme in dna replication .
Biochemical Pathways
Thiazole derivatives, a class of compounds to which 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine belongs, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The compound has a predicted boiling point of 3157±110 °C and a predicted density of 1191±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Similar compounds have been reported to exhibit growth inhibitory effects against certain cancer cell lines .
Action Environment
The compound’s physical properties, such as its boiling point and density, may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives act as inhibitors of bacterial DNA gyrase B (GyrB), a type of enzyme .
Cellular Effects
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLHFBTXUZMMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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